

An In-depth Technical Guide to 2,6-Dibromo-4-methylpyridine

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Compound of Interest

Compound Name: 2,6-Dibromo-4-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,6-Dibromo-4-methylpyridine**, a pivotal intermediate in modern organic synthesis. It details its chemical identity, physicochemical properties, synthetic applications, and key experimental protocols, offering valuable insights for professionals in pharmaceutical research, agrochemical development, and material science.

Chemical Identity and Synonyms

The formal IUPAC name for this compound is **2,6-dibromo-4-methylpyridine**.^[1] It is a halogenated pyridine derivative recognized for its utility as a chemical building block.

Common synonyms and identifiers include:

- 2,6-dibromo-4-picoline^{[2][3]}
- Pyridine, 2,6-dibromo-4-methyl-[3]
- CAS Number: 73112-16-0^{[1][2][3][4][5]}
- Molecular Formula: C₆H₅Br₂N^{[1][2][4]}
- Molecular Weight: Approximately 250.92 g/mol ^[2]

Physicochemical Properties

2,6-Dibromo-4-methylpyridine is typically a white to pale yellow crystalline solid.[2][3] Its key physical and chemical properties are summarized in the table below, which are critical for its handling, storage, and application in synthesis.

Property	Value	Source(s)
Appearance	White crystalline powder / Pale yellow acicular crystals	[2][3]
Melting Point	77-79 °C	[2][3][5]
Boiling Point	282.8 - 283 °C at 760 mmHg	[3][5]
Density	1.911 g/cm ³	[3][5]
Flash Point	124.8 - 125 °C	[3][5]
Purity	≥97% / ≥98.0%	[2][3]
Storage	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	[3][5]

Synthetic Utility and Applications

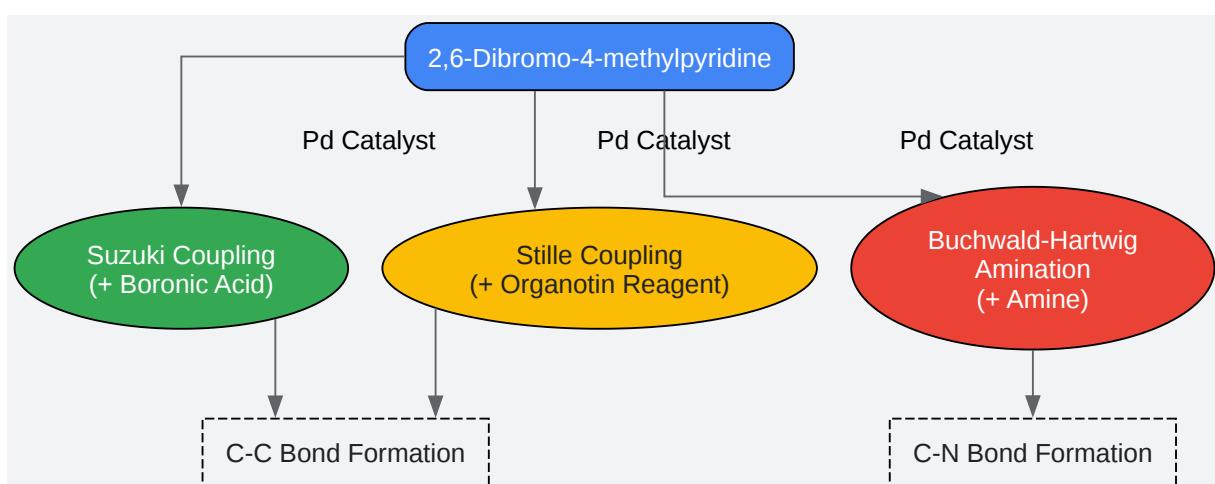
The primary value of **2,6-Dibromo-4-methylpyridine** lies in its role as a versatile synthetic intermediate.[2][4] The two bromine atoms on the electron-deficient pyridine ring are highly reactive and susceptible to displacement through various metal-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide array of functional groups, making it an essential precursor for complex molecules.[2]

Key application areas include:

- Pharmaceutical Research: It serves as a foundational scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs) and other heteroaromatic compounds.[4]
- Agrochemical Development: The compound is used in the design of novel bioactive molecules for crop protection.[4]

- Material Science: It acts as a precursor for functional materials that incorporate pyridine-based frameworks.[4]
- Organic Synthesis: Its reactivity is exploited in a range of coupling reactions, halogen exchanges, and heterocyclic modifications.[4]

The diagram below illustrates the central role of **2,6-Dibromo-4-methylpyridine** in key cross-coupling reactions.



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Synthetic utility of **2,6-Dibromo-4-methylpyridine** in cross-coupling reactions.

Experimental Protocols

The reactivity of the C-Br bonds in **2,6-Dibromo-4-methylpyridine** makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. Below is a representative experimental protocol for a Suzuki coupling, a common method for forming C-C bonds.

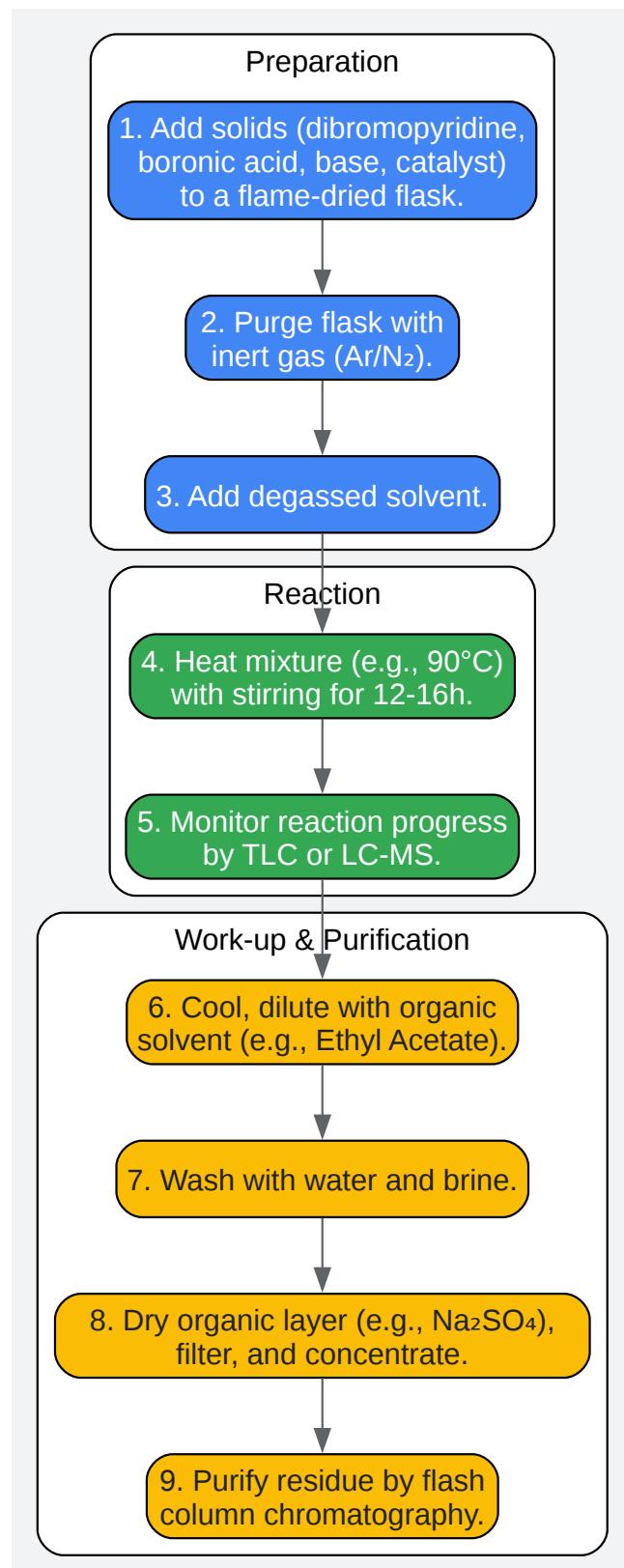
General Protocol for Suzuki Cross-Coupling

This protocol outlines a general procedure for the reaction of **2,6-Dibromo-4-methylpyridine** with a boronic acid to form a mono- or di-substituted pyridine derivative.

Materials:

- **2,6-Dibromo-4-methylpyridine** (1.0 eq)
- Aryl or Vinylboronic Acid (1.1 to 2.2 eq, depending on desired mono- or di-substitution)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq)
- Degassed Solvent (e.g., Toluene/Water 4:1, Dioxane, or DMF)
- Flame-dried Schlenk flask or reaction vessel
- Inert atmosphere (Argon or Nitrogen)

The following diagram illustrates the typical workflow for this experiment.



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General experimental workflow for a Suzuki cross-coupling reaction.

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add **2,6-Dibromo-4-methylpyridine** (1.0 eq), the desired boronic acid (1.1-2.2 eq), and the base (2.0 eq).
- Add the palladium catalyst (0.05 eq) to the flask.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to the appropriate temperature (e.g., 90 °C) and stir for the required time (typically 12-16 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[6\]](#)
- Upon completion, cool the reaction to room temperature and dilute it with an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[\[6\]](#)

Safety and Handling

2,6-Dibromo-4-methylpyridine is associated with several hazard classifications. It is harmful if swallowed and causes skin and serious eye irritation.[\[1\]](#) It may also cause respiratory irritation.[\[1\]](#) Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

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